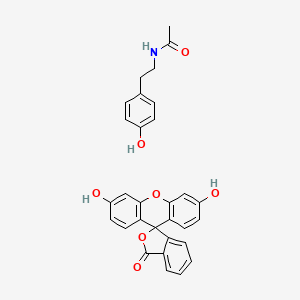

Fluorescein Tyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H25NO7 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;N-[2-(4-hydroxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C20H12O5.C10H13NO2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-8(12)11-7-6-9-2-4-10(13)5-3-9/h1-10,21-22H;2-5,13H,6-7H2,1H3,(H,11,12) |

InChI Key |

RIHCPYWHAYBEHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Low-Abundance Biomarkers: A Technical Guide to Fluorescein Tyramide Signal Amplification

For Immediate Release

[City, State] – December 15, 2025 – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the mechanism and application of Fluorescein (B123965) Tyramide Signal Amplification (TSA). This powerful technique, also known as Catalyzed Reporter Deposition (CARD), offers a significant leap in the detection of low-abundance proteins and nucleic acids, enabling clearer insights into cellular mechanisms and disease progression. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data to empower researchers in leveraging this technology for enhanced sensitivity and specificity in their studies.

The Core Mechanism: Enzymatic Amplification for Enhanced Detection

At its heart, Tyramide Signal Amplification is an enzyme-mediated detection method that dramatically increases the signal intensity at a specific target site within a cell or tissue sample. The process is initiated by the localization of Horseradish Peroxidase (HRP) to the target of interest, typically via an antibody-antigen interaction in immunohistochemistry (IHC) or a probe-target hybridization in in situ hybridization (ISH).

The key steps in the fluorescein TSA signaling pathway are as follows:

-

Target Recognition: A primary antibody or a labeled probe binds to the specific protein or nucleic acid sequence of interest.

-

Enzyme Recruitment: An HRP-conjugated secondary antibody or streptavidin binds to the primary antibody or hapten-labeled probe, respectively.

-

Tyramide Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the fluorescein-labeled tyramide substrate into a highly reactive, short-lived radical.[1][2]

-

Covalent Deposition: This activated fluorescein-tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[3]

-

Signal Amplification: This rapid and localized deposition of numerous fluorescein molecules results in a substantial amplification of the fluorescent signal at the site of the target, allowing for the detection of molecules that would otherwise be undetectable with conventional methods.[3][4][5]

This enzymatic amplification can increase detection sensitivity by up to 100-fold or even more compared to traditional immunofluorescence techniques.[3][4][5][6]

Visualizing the Pathway and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the signaling pathway of fluorescein TSA and the typical experimental workflows for its application in immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH).

Quantitative Data on Signal Amplification

The efficiency of tyramide signal amplification can be influenced by several factors, including the choice of fluorophore and the experimental conditions. The following tables summarize quantitative data on the performance of TSA.

Table 1: Comparison of Signal Amplification with Different Tyramide-Conjugated Fluorophores

| Fluorophore | Fold Increase in Measurement Resolution (vs. Standard Method) | Non-Specific Binding (Log Ratio over Autofluorescence) | Reference |

| Tyramide-Alexa Fluor 488 | ~10-fold | < 1 at low concentrations, < 2 at higher concentrations | [1] |

| Tyramide-Pacific Blue | Not specified | < 1 at low concentrations, < 2 at higher concentrations | [1] |

| Tyramide-Cy7 | Did not improve resolution | > 2 at intermediate concentrations | [1] |

Table 2: Effect of Peroxidase Inhibitors on HRP Activity in TSA

| Inhibitor | Concentration | Inhibition of HRP Activity | Reference |

| Phenylhydrazine | 0.05 mM | Moderate | [7][8] |

| Glucose Oxidase | 1 unit/ml | Moderate | [7][8] |

| Sodium Azide (NaN₃) | 1 mM | More complete | [7][8] |

| Hydrogen Peroxide (H₂O₂) | 3% | More complete | [7][8] |

| Hydrochloric Acid (HCl) | 0.02 N | More complete | [7][8] |

Detailed Experimental Protocols

To facilitate the adoption of this technique, detailed protocols for key applications are provided below.

Protocol 1: Fluorescein TSA for Immunohistochemistry (IHC) on Paraffin-Embedded Sections

1. Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol (B145695) for 10 minutes each.

-

Immerse slides in two changes of 95% ethanol for 10 minutes each.

-

Rinse slides twice in deionized water for 5 minutes each.

2. Antigen Retrieval:

-

Submerge slides in a vessel containing 10 mM sodium citrate (B86180) buffer (pH 6.0).

-

Heat the vessel in a microwave until the solution boils.

-

Maintain at a sub-boiling temperature for 10 minutes.

-

Allow slides to cool to room temperature for 30 minutes.

3. Peroxidase Quenching:

-

Incubate sections in 3% hydrogen peroxide for 10 minutes.

-

Wash sections in deionized water twice for 5 minutes each.

-

Wash sections in 1X TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5 minutes.

4. Blocking:

-

Incubate sections with a blocking buffer (e.g., 1% BSA in TBST) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Wash sections with 1X TBST three times for 5 minutes each.

-

Apply an HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

7. Tyramide Signal Amplification:

-

Wash sections with 1X TBST three times for 5 minutes each.

-

Prepare the fluorescein-tyramide working solution according to the manufacturer's instructions (typically a 1:50 to 1:100 dilution in the provided amplification buffer containing 0.0015% H₂O₂).

-

Apply the tyramide working solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.

8. Washing and Counterstaining:

-

Wash sections with 1X TBST three times for 5 minutes each.

-

Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

-

Wash with 1X TBST.

9. Mounting and Imaging:

-

Mount coverslips using an anti-fade mounting medium.

-

Image using a fluorescence microscope with appropriate filters for fluorescein and the counterstain.

Protocol 2: Fluorescein TSA for Fluorescence In Situ Hybridization (FISH)

1. Sample Preparation and Pretreatment:

-

Prepare cells or tissue sections on slides.

-

Treat slides to quench endogenous peroxidase activity (e.g., 3% H₂O₂ in methanol (B129727) for 10 minutes).

-

Perform any necessary permeabilization steps (e.g., pepsin or proteinase K digestion).

2. Probe Hybridization:

-

Apply the hapten-labeled (e.g., biotin, DIG) DNA or RNA probe to the slide.

-

Cover with a coverslip and seal.

-

Denature the probe and target DNA by heating (e.g., 75-85°C for 5-10 minutes).

-

Hybridize overnight at a temperature appropriate for the probe (e.g., 37-42°C).

3. Post-Hybridization Washes:

-

Perform stringent washes to remove unbound probe. This typically involves washes in solutions of decreasing salt concentration and increasing temperature (e.g., 2X SSC, 0.5X SSC).

4. Immunodetection and Enzyme Conjugation:

-

Block the slides with a suitable blocking buffer for 30 minutes.

-

Incubate with an HRP-conjugated anti-hapten antibody (e.g., anti-biotin-HRP, anti-DIG-HRP) or streptavidin-HRP for 30-60 minutes.

5. Tyramide Signal Amplification:

-

Wash the slides thoroughly with a wash buffer (e.g., TNT buffer).

-

Apply the fluorescein-tyramide working solution and incubate for 5-10 minutes at room temperature, protected from light.

6. Final Washes, Counterstaining, and Mounting:

-

Wash the slides to remove excess tyramide reagent.

-

Counterstain the nuclei with a suitable dye like DAPI.

-

Dehydrate the slides through an ethanol series (70%, 90%, 100%).

-

Mount with an appropriate mounting medium and a coverslip.

7. Imaging:

-

Visualize the fluorescent signal using a fluorescence microscope equipped with the necessary filter sets.

This comprehensive guide serves as a valuable resource for researchers looking to implement or optimize fluorescein tyramide signal amplification in their experimental workflows, ultimately enabling more sensitive and robust detection of critical biomarkers.

References

- 1. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 3. interchim.fr [interchim.fr]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. Tyramide Signal Amplification (TSA) | Fluorescence Imaging | Tocris Bioscience [tocris.com]

- 7. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Principle of Horseradish Peroxidase-Mediated Tyramide Deposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of horseradish peroxidase (HRP)-mediated tyramide deposition, a powerful signal amplification technique commonly known as Tyramide Signal Amplification (TSA). This method is instrumental in the detection of low-abundance molecular targets in a variety of research and diagnostic settings.

Core Principle of HRP-Mediated Tyramide Deposition

Horseradish peroxidase-mediated tyramide deposition, or Tyramide Signal Amplification (TSA), is an enzymatic signal amplification strategy that significantly enhances the sensitivity of in situ hybridization (ISH), immunohistochemistry (IHC), and immunocytochemistry (ICC) assays. The fundamental principle relies on the catalytic activity of HRP to generate highly reactive tyramide radicals that covalently bind to electron-rich moieties, such as tyrosine and tryptophan residues, on proteins in the immediate vicinity of the target molecule.

The process begins with the localization of HRP to the target of interest. This is typically achieved through the use of an HRP-conjugated secondary antibody that binds to a primary antibody specific for the target antigen. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a labeled tyramide substrate into a short-lived, highly reactive tyramide radical. This radical then covalently deposits onto nearby protein surfaces. This enzymatic deposition results in a substantial accumulation of the label at the site of the target, leading to a significant amplification of the signal. The tyramide can be conjugated to a variety of reporter molecules, including fluorophores for fluorescent detection or haptens like biotin (B1667282) for subsequent detection with streptavidin-conjugates.

dot

Caption: HRP-mediated tyramide deposition signaling pathway.

Quantitative Data Presentation

TSA significantly enhances detection sensitivity compared to conventional methods. The degree of amplification can be substantial, enabling the detection of low-abundance targets that may be undetectable with standard techniques.

| Parameter | Conventional Method (e.g., standard IF/IHC) | HRP-Mediated Tyramide Deposition (TSA) | Reference |

| Signal Amplification | 1x (baseline) | Up to 100-fold | |

| Primary Antibody Conc. | Standard concentration | 10-5000 times less than standard | |

| Detection of Low-Abundance Targets | Often challenging or not possible | Significantly improved | |

| Signal-to-Noise Ratio | Variable, can be low for weak signals | Generally high, with proper optimization | |

| Multiplexing Capability | Limited by host species of primary antibodies | High, allows for sequential staining with antibodies from the same host | |

| Photostability | Dependent on the fluorophore used | Significantly photostable, allowing for long-term storage and re-imaging |

Experimental Protocols

General Immunohistochemistry (IHC) Protocol with Tyramide Signal Amplification

This protocol provides a general workflow for single-plex fluorescent IHC using TSA. Optimization of antibody concentrations, incubation times, and tyramide concentration is crucial for achieving optimal results.

Reagents and Buffers:

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Tris-Buffered Saline with Tween 20 (TBST): For wash steps

-

Antigen Retrieval Buffer: e.g., Citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0)

-

Peroxidase Quenching Buffer: 0.3-3% Hydrogen Peroxide (H₂O₂) in PBS

-

Blocking Buffer: e.g., 2% Bovine Serum Albumin (BSA) and 3% normal goat serum in PBS

-

Primary Antibody Diluent: e.g., SignalStain® Antibody Diluent

-

HRP-conjugated Secondary Antibody

-

Fluorophore-conjugated Tyramide Reagent

-

Amplification Buffer

-

Nuclear Counterstain: e.g., DAPI

-

Antifade Mounting Medium

Procedure:

-

Deparaffinization and Rehydration: For formalin-fixed paraffin-embedded (FFPE) tissue sections, deparaffinize in xylene and rehydrate through a graded ethanol (B145695) series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer.

-

Endogenous Peroxidase Quenching: Incubate sections in Peroxidase Quenching Buffer for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash with water and TBST.

-

Blocking: Incubate sections in Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in the appropriate diluent and incubate sections for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash: Wash sections three times with TBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Wash: Wash sections three times with TBST for 5 minutes each.

-

Tyramide Signal Amplification: Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide in the amplification buffer. Apply to sections and incubate for 2-10 minutes at room temperature, protected from light.

-

Wash: Wash sections three times with TBST for 5 minutes each.

-

Nuclear Counterstaining: Incubate sections with a nuclear counterstain like DAPI.

-

Mounting: Mount coverslips using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Multiplex Immunofluorescence (mIF) with Sequential Tyramide Deposition

TSA is particularly well-suited for multiplex immunofluorescence, as the covalent deposition of the tyramide allows for the stripping of antibodies after each round of staining without loss of the signal. This enables the use of multiple primary antibodies from the same host species.

Additional Steps for Multiplexing:

-

Antibody Stripping: After the first round of tyramide deposition and washing, antibodies are removed. A common method is to perform another round of heat-induced epitope retrieval, which effectively strips the primary and secondary antibodies while leaving the covalently bound tyramide signal intact.

-

Sequential Staining: Repeat the blocking, primary antibody, secondary antibody, and tyramide deposition steps for each subsequent target, using a different fluorophore-conjugated tyramide for each.

dot

Caption: A typical experimental workflow for multiplex IHC using TSA.

Comparison with Conventional Immunofluorescence

The primary advantage of HRP-mediated tyramide deposition over conventional immunofluorescence is the significant signal amplification.

dot

Caption: Logical comparison of TSA and conventional immunofluorescence.

An In-depth Technical Guide to Fluorescein Tyramide for Advanced Cellular Imaging

For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and resolution of their fluorescence-based detection assays, Fluorescein (B123965) Tyramide, in conjunction with Tyramide Signal Amplification (TSA), offers a powerful solution. This guide provides a comprehensive overview of the core principles, experimental considerations, and technical data for the effective application of fluorescein tyramide in various research contexts, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).

Core Principles: Excitation and Emission Spectra

This compound is a fluorescent reagent that, upon enzymatic activation, covalently binds to tyrosine residues in the vicinity of a target molecule. This covalent deposition results in a significant amplification of the fluorescent signal, enabling the detection of low-abundance targets.[1][2][3] The spectral properties of this compound are critical for designing multiplex imaging experiments and selecting appropriate filter sets for microscopy.

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | ~494 nm | [4][5][6] |

| Emission Maximum (λem) | ~517 nm | [4][5][6] |

| Extinction Coefficient (ε) | 70,000 M-1cm-1 | [4][6] |

| Emission Color | Green | [4][6] |

| Recommended Laser Line | 488 nm | [4][6] |

The Mechanism of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated detection method that leverages the catalytic activity of horseradish peroxidase (HRP).[7][8] The fundamental principle of TSA involves the HRP-catalyzed conversion of a labeled tyramide substrate into a highly reactive, short-lived radical.[8][9] This radical then covalently binds to nearby tyrosine residues on proteins, effectively depositing a high density of fluorophores at the site of the target.[9][10] This enzymatic amplification can increase detection sensitivity by up to 100-fold compared to conventional methods.[8][10]

The process begins with the localization of HRP to the target of interest, typically via an antibody-HRP conjugate.[9] In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the this compound.[8][10] The activated tyramide radicals then form covalent bonds with electron-rich regions of nearby proteins, primarily tyrosine residues.[7][11] This covalent linkage ensures that the fluorescent signal is localized and stable.[12]

Experimental Protocols and Workflow

The successful implementation of this compound-based TSA requires careful optimization of several experimental parameters. The following provides a generalized workflow and key considerations for IHC and ICC applications.

Generalized Experimental Workflow

A typical TSA protocol involves a series of steps designed to specifically label the target of interest while minimizing background signal.[8] The workflow is similar to conventional IHC/ICC but includes the crucial tyramide amplification step.[8]

References

- 1. biotium.com [biotium.com]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Tyramide Signal Amplification (TSA) | Tocris Bioscience [tocris.com]

- 7. Tyramide Signal Amplification [biosyn.com]

- 8. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]

- 9. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 10. biotium.com [biotium.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. uab.edu [uab.edu]

Fluorescein Tyramide: A Technical Guide to its Chemical Structure, Properties, and Applications in Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fluorescein (B123965) tyramide, a key reagent in advanced cell and tissue imaging. It details its chemical structure, photophysical properties, and its pivotal role in tyramide signal amplification (TSA) technology, a method that significantly enhances detection sensitivity in various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[1][2][3] This document offers structured data, detailed experimental protocols, and visual diagrams to facilitate its practical application in research and development.

Chemical Structure and Physicochemical Properties

Fluorescein tyramide is a derivative of the widely used green fluorescent dye, fluorescein. The tyramide moiety enables its covalent deposition onto tyrosine residues in the presence of horseradish peroxidase (HRP) and hydrogen peroxide, forming the basis of its utility in signal amplification techniques.[2][3][4]

Chemical Formula: C₂₉H₂₁NO₇[2][5]

Molecular Weight: Approximately 495.48 g/mol [2][6]

The core of its functionality lies in the HRP-catalyzed activation of the tyramide molecule, which then covalently binds to electron-rich regions of nearby proteins, primarily tyrosine residues.[4]

Quantitative Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative properties of this compound, crucial for designing and executing fluorescence microscopy experiments.

| Property | Value | Notes |

| Excitation Maximum (λabs) | ~492-498 nm | Optimal excitation is achieved with a 488 nm laser line.[2][7] The exact maximum can vary slightly depending on the solvent and pH.[1] |

| Emission Maximum (λem) | ~514-517 nm | Emits in the green region of the visible spectrum.[1][2] |

| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[2][6] |

| Quantum Yield (Φ) | ~0.79 - 0.95 | Represents the efficiency of photon emission after absorption.[6][8] |

| Solubility | Soluble in DMSO | Stock solutions are typically prepared in dimethyl sulfoxide.[2][9] |

| Storage Conditions | Store at -20°C, protected from light | It is crucial to protect the compound from light to prevent photobleaching.[1][2] |

Tyramide Signal Amplification (TSA)

TSA, also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive detection method that can amplify the signal by 10- to 100-fold compared to conventional methods.[1][3] This technique is particularly advantageous for detecting low-abundance targets and overcoming autofluorescence in tissues.[3]

The fundamental principle of TSA involves the enzymatic deposition of multiple fluorophore-labeled tyramide molecules at the site of interest. This is achieved through the catalytic activity of HRP, which is typically conjugated to a secondary antibody or streptavidin.

Signaling Pathway and Experimental Workflow of TSA

The following diagram illustrates the sequential steps of the tyramide signal amplification process.

Caption: Workflow of Tyramide Signal Amplification (TSA).

Experimental Protocols

This section provides a detailed, representative protocol for performing immunofluorescence staining using this compound-based signal amplification. Note that optimal conditions, such as antibody concentrations and incubation times, may need to be determined empirically.

Preparation of Reagents

1. Tyramide Stock Solution (1000X):

-

Dissolve this compound powder in anhydrous DMSO to a final concentration of 1-5 mM.[9]

-

Aliquot into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[9]

2. Tyramide Working Solution (1X):

-

Just before use, dilute the 1000X tyramide stock solution 1:100 to 1:1000 in an amplification buffer.[10]

-

A common amplification buffer is Tris buffer (pH 7.4) or PBS containing 0.0015% - 0.003% hydrogen peroxide (H₂O₂).[9][10]

-

To prepare 0.0015% H₂O₂, first create a 0.15% H₂O₂ solution by diluting a 30% stock 1:200, then dilute this intermediate solution 1:100.[10]

-

The working solution should be made fresh and protected from light.[9]

3. Wash Buffer:

-

Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20 (PBS-T or TBS-T).[11]

4. Blocking Buffer:

-

PBS or TBS with 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.

Staining Protocol for Cultured Cells or Tissue Sections

The following diagram outlines the key steps in a typical TSA-based immunofluorescence experiment.

Caption: Experimental workflow for TSA immunofluorescence.

Detailed Steps:

-

Sample Preparation:

-

Endogenous Peroxidase Quenching (Optional but Recommended for Tissues):

-

Incubate the sample in 3% hydrogen peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity.[9]

-

Rinse thoroughly with PBS.

-

-

Blocking:

-

Incubate in blocking buffer for at least 30-60 minutes at room temperature to prevent non-specific antibody binding.[9]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash three times for 5 minutes each with wash buffer.

-

-

Secondary Antibody Incubation:

-

Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.[9]

-

-

Washing:

-

Wash three times for 5 minutes each with wash buffer.

-

-

Tyramide Signal Amplification:

-

Final Washes:

-

Wash three times for 5 minutes each with PBS.

-

-

Counterstaining and Mounting:

-

If desired, counterstain nuclei with a suitable dye like DAPI.

-

Mount the coverslip using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., a standard FITC filter set).[9]

-

Conclusion

This compound is a powerful tool for enhancing the sensitivity of immunofluorescence and in situ hybridization assays. Its robust chemical properties and the significant signal amplification afforded by the TSA method make it an invaluable reagent for researchers in cell biology, neuroscience, and drug development. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively implement this technology to visualize low-abundance targets with high resolution and clarity.

References

- 1. biotium.com [biotium.com]

- 2. rndsystems.com [rndsystems.com]

- 3. interchim.fr [interchim.fr]

- 4. Tyramide Signal Amplification [biosyn.com]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. This compound | Tyramide Signal Amplification (TSA) | Tocris Bioscience [tocris.com]

- 8. Fluorescein [omlc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. zfin.atlassian.net [zfin.atlassian.net]

- 11. akoyabio.com [akoyabio.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Unlocking Unprecedented Sensitivity: The Core Advantages of Tyramide Signal Amplification in Microscopy

For Immediate Release

In the intricate world of cellular and molecular imaging, the ability to visualize low-abundance targets is paramount. Researchers, scientists, and drug development professionals constantly seek methods to enhance signal detection without compromising specificity. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), has emerged as a transformative technology in microscopy, offering a powerful solution to this challenge. This in-depth technical guide explores the key advantages of TSA, providing a comprehensive overview of its principles, quantitative benefits, and detailed experimental protocols.

At its core, TSA is an enzyme-mediated detection method that dramatically amplifies immunofluorescent, immunocytochemical, and in situ hybridization signals.[1][2] The technique relies on the catalytic activity of horseradish peroxidase (HRP) to covalently deposit a multitude of labeled tyramide molecules in close proximity to the target of interest.[3][4] This localized deposition results in a substantial increase in signal intensity, enabling the detection of molecules that would otherwise be undetectable with conventional methods.[1][5]

Key Advantages of Tyramide Signal Amplification

The adoption of TSA in microscopy workflows offers a plethora of advantages that address common limitations in molecular detection:

-

Dramatically Increased Sensitivity: TSA can amplify the signal by up to 100-fold compared to standard detection methods.[1][6] This heightened sensitivity is crucial for the detection of low-abundance proteins and nucleic acid sequences.[3][7]

-

Conservation of Precious Reagents: The significant signal amplification allows for a substantial reduction in the concentration of primary antibodies required, with dilutions often being 100 to 200 times higher than in standard protocols.[8] This not only leads to significant cost savings but also minimizes background staining associated with higher antibody concentrations.

-

Enhanced Spatial Resolution: The enzymatic reaction of TSA ensures that the amplified signal is deposited directly at the site of the target molecule, resulting in sharp, well-defined localization with minimal signal diffusion.[3][5]

-

Superior Performance in Multiplexing: TSA is exceptionally well-suited for multiplex immunofluorescence (mIF), allowing for the simultaneous detection of multiple targets within a single sample.[5][9] The covalent nature of the tyramide deposition allows for the stripping of primary and secondary antibodies after each round of staining without affecting the previously deposited fluorophore.[2] This enables the sequential use of primary antibodies from the same host species, simplifying panel design and overcoming limitations of antibody cross-reactivity.[1][9]

-

Compatibility with Existing Workflows: The TSA workflow is similar to conventional immunohistochemistry (IHC) and in situ hybridization (ISH) protocols, making it relatively straightforward to integrate into existing laboratory procedures.[1]

Quantitative Data Summary

The following tables summarize the quantitative advantages of using Tyramide Signal Amplification in various microscopy applications.

| Parameter | Conventional Method | Tyramide Signal Amplification (TSA) | Fold Improvement | Reference(s) |

| Signal Sensitivity | Standard Detection | Up to 100-fold increase | 100x | [1][6] |

| Primary Antibody Dilution | Standard Concentration | 100 to 200-fold higher dilution | 100-200x | [8] |

| Pseudovirus Detection (ELISA) | 60 TCID50/mL | 3 TCID50/mL (with 2nd TSA) | 20x | [10] |

| SARS-CoV-2 SP Antigen Detection (ELISA) | 40 pg/mL | 0.4 pg/mL (with 2nd TSA) | 100x | [10] |

| Multiplex IF vs. Chromogenic IHC | Not directly comparable | Achieved 90% equivalence in positive cell quantification | N/A | [11][12] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and procedural steps of TSA, the following diagrams have been generated using the DOT language.

Tyramide Signal Amplification (TSA) Signaling Pathway

Caption: The enzymatic cascade of Tyramide Signal Amplification.

General Experimental Workflow for TSA in Immunohistochemistry

Caption: A streamlined workflow for TSA-based immunohistochemistry.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key applications of Tyramide Signal Amplification. It is crucial to optimize these protocols for specific antibodies, tissues, and experimental conditions.

Protocol 1: Tyramide Signal Amplification for Immunohistochemistry (IHC) on Paraffin-Embedded Sections

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.

- Hydrate sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol.

- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

- Heat the slides using a microwave, pressure cooker, or water bath according to established laboratory protocols.

- Allow slides to cool to room temperature.

3. Peroxidase Quenching:

- Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature to block endogenous peroxidase activity.

- Rinse slides three times with PBS.

4. Blocking:

- Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the primary antibody in antibody diluent to its optimal concentration (often 100-200 fold more dilute than for standard IHC).

- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Wash slides three times with PBS-T (PBS with 0.05% Tween-20).

- Incubate sections with an HRP-conjugated secondary antibody for 1 hour at room temperature.

7. Tyramide Signal Amplification:

- Wash slides three times with PBS-T.

- Prepare the tyramide-fluorophore working solution according to the manufacturer's instructions.

- Incubate sections with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

8. Counterstaining and Mounting:

- Wash slides three times with PBS.

- Counterstain nuclei with DAPI.

- Wash slides and mount with an appropriate mounting medium.

9. Imaging:

- Visualize the signal using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Tyramide Signal Amplification for In Situ Hybridization (ISH)

1. Pre-hybridization:

- Follow standard laboratory protocols for tissue permeabilization and pre-hybridization.

2. Hybridization:

- Apply the hapten-labeled (e.g., biotin, DIG) nucleic acid probe to the tissue section.

- Incubate overnight at the appropriate hybridization temperature.

3. Post-hybridization Washes:

- Perform stringent washes to remove unbound probe.

4. Blocking:

- Incubate sections in a blocking buffer for 30-60 minutes.

5. HRP Conjugate Incubation:

- Incubate with an HRP-conjugated anti-hapten antibody (e.g., anti-biotin-HRP, anti-DIG-HRP) for 1 hour at room temperature.

6. Tyramide Signal Amplification:

- Wash slides three times with a suitable wash buffer.

- Incubate with the tyramide-fluorophore working solution for 5-10 minutes at room temperature.

7. Counterstaining, Mounting, and Imaging:

- Proceed with counterstaining, mounting, and imaging as described in the IHC protocol.

Conclusion

Tyramide Signal Amplification represents a significant advancement in molecular microscopy, empowering researchers to visualize previously undetectable targets with high sensitivity and specificity. Its ability to conserve valuable reagents and its seamless integration into multiplexing workflows make it an indispensable tool for a wide range of applications, from basic research to drug discovery and development. By understanding the core principles and optimizing the experimental protocols, scientists can unlock the full potential of TSA to gain deeper insights into complex biological systems.

References

- 1. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]

- 4. benchchem.com [benchchem.com]

- 5. blossombio.com [blossombio.com]

- 6. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. news-medical.net [news-medical.net]

- 8. youtube.com [youtube.com]

- 9. Tyramide signal amplification for DNA and mRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An ultrasensitive ELISA to assay femtomolar level SARS-CoV-2 antigen based on specific peptide and tyramine signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multi-institutional TSA-amplified Multiplexed Immunofluorescence Reproducibility Evaluation (MITRE) Study - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Fluorescein-Based Catalyzed Reporter Deposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Catalyzed Reporter Deposition (CARD), also widely known as Tyramide Signal Amplification (TSA), marked a significant leap forward in the sensitive detection of low-abundance biological targets. This technique, rooted in the enzymatic deposition of labeled reporters, has become an indispensable tool in immunohistochemistry (IHC), in situ hybridization (ISH), and other molecular pathology applications. This guide delves into the historical development of CARD with a specific focus on the use of fluorescein (B123965) as a reporter molecule, providing a comprehensive overview of its mechanism, evolution, and practical application.

From Biotin (B1667282) to Bright Green: The Historical Trajectory

The foundational concept of CARD was introduced in a seminal 1989 paper by Bobrow and colleagues. Their method utilized a horseradish peroxidase (HRP) enzyme conjugated to a primary or secondary antibody to catalyze the deposition of a biotin-labeled phenol (B47542) derivative onto the tissue or cell sample. The deposited biotin could then be detected with a streptavidin-enzyme conjugate, leading to a significant amplification of the initial signal. This initial breakthrough, however, did not involve fluorescent reporters.

The integration of fluorophores into the CARD system represented the next major evolutionary step. While the precise first publication detailing the use of fluorescein-labeled tyramide is not definitively pinpointed in a single seminal paper, the technique gained prominence in the mid-to-late 1990s as researchers sought to enhance the sensitivity and simplify the workflow of fluorescence-based detection methods. Fluorescein, a widely used and well-characterized green-emitting fluorophore, was a natural candidate for this new application. The development of fluorescein-tyramide conjugates allowed for the direct deposition of a fluorescent signal at the site of HRP activity, eliminating the need for a secondary detection step and paving the way for multicolor analysis.[1][2]

The Core Mechanism: A Cascade of Amplification

The elegance of fluorescein-based CARD lies in its enzymatic amplification cascade. The process can be broken down into the following key steps:

-

Target Recognition: A primary antibody binds to the specific antigen of interest within the sample.

-

Enzyme Recruitment: An HRP-conjugated secondary antibody binds to the primary antibody.

-

Tyramide Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the fluorescein-tyramide substrate into a highly reactive, short-lived radical intermediate.[1]

-

Covalent Deposition: This activated fluorescein-tyramide radical covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[1]

-

Signal Amplification: A single HRP molecule can catalyze the deposition of numerous fluorescein-tyramide molecules, leading to a substantial localized increase in fluorescent signal. This amplification can be up to 100-fold greater than conventional immunofluorescence methods.[1][3]

Quantitative Advantages of Fluorescein-CARD

The primary driver for the adoption of fluorescein-CARD is its significantly enhanced sensitivity compared to traditional immunofluorescence techniques. This allows for the reliable detection of low-abundance proteins and nucleic acid sequences that may be undetectable by other methods.

| Parameter | Conventional Immunofluorescence (Fluorescein) | Fluorescein-CARD/TSA | Reference |

| Signal Amplification | 1x (baseline) | 10- to 100-fold | [1][3] |

| Primary Antibody Dilution | Standard Concentration | 10- to 100-fold more dilute | [4] |

| Signal-to-Noise Ratio | Lower | Higher | [5] |

| Photostability | Moderate | Moderate (subject to fluorescein's intrinsic properties) | [6] |

Evolution and Optimization of the Technique

Over the years, the fluorescein-CARD technique has undergone several refinements to improve its performance and expand its applications:

-

Improved Fluorophores: While fluorescein was an early workhorse, its susceptibility to photobleaching led to the development of more photostable green-emitting fluorophores, such as Alexa Fluor 488, which can be conjugated to tyramide for enhanced performance in demanding imaging applications.[6][7]

-

Multiplexing Capabilities: The covalent nature of the tyramide deposition allows for the stripping of primary and secondary antibodies after the initial round of staining without removing the fluorescent signal. This has enabled the development of multiplex immunofluorescence protocols where multiple targets can be sequentially stained and imaged in the same tissue section.[8][9][10]

-

Reagent and Buffer Optimization: Commercial kits and in-house protocols have been optimized with improved amplification buffers and more stable tyramide reagents, leading to more robust and reproducible results.[3][11]

-

Troubleshooting and Background Reduction: Methods for quenching endogenous peroxidase activity and blocking non-specific binding have been refined to minimize background signal and improve the overall signal-to-noise ratio.[12][13][14]

Experimental Protocols

The following sections provide detailed methodologies for performing fluorescein-based CARD in both immunohistochemistry and fluorescence in situ hybridization applications. These protocols are intended as a guide and may require optimization for specific antibodies, tissues, and experimental conditions.

Fluorescein-CARD for Immunohistochemistry (IHC)

This protocol outlines the key steps for detecting a target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0)

-

3% Hydrogen peroxide in methanol (B129727) or PBS

-

Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibody (diluted in blocking buffer)

-

HRP-conjugated secondary antibody (specific to the primary antibody host)

-

Fluorescein-tyramide reagent

-

Amplification buffer (typically provided with the tyramide reagent)

-

Hydrogen peroxide (stock solution, e.g., 30%)

-

Wash buffer (e.g., PBS with 0.1% Tween-20 - PBST)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating slides in pre-heated antigen retrieval buffer. The time and temperature will depend on the specific antigen and antibody (e.g., 20 minutes at 95-100°C).

-

Allow slides to cool to room temperature.

-

Rinse in wash buffer.

-

-

Endogenous Peroxidase Quenching:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8]

-

Rinse thoroughly in wash buffer.

-

-

Blocking:

-

Incubate slides in blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer. This concentration may be significantly lower than that used for conventional immunofluorescence.

-

Incubate slides with the primary antibody for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 30-60 minutes at room temperature.

-

-

Fluorescein-Tyramide Signal Amplification:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Prepare the fluorescein-tyramide working solution immediately before use by diluting the stock in the amplification buffer and adding hydrogen peroxide to the final recommended concentration (e.g., 0.0015%).

-

Incubate the slides with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

Stop the reaction by rinsing thoroughly with wash buffer.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Rinse with wash buffer.

-

Mount coverslips using an antifade mounting medium.

-

-

Imaging:

-

Visualize the slides using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm) and the counterstain.

-

Fluorescein-CARD for Fluorescence In Situ Hybridization (FISH)

This protocol provides a general framework for detecting specific RNA or DNA sequences in cells or tissue sections.

Materials:

-

Fixed cells or tissue sections on slides

-

Permeabilization buffer (e.g., PBS with Triton X-100 or Proteinase K)

-

Hybridization buffer

-

Hapten-labeled (e.g., biotin, digoxigenin) nucleic acid probe

-

Stringency wash buffers (e.g., SSC buffers of varying concentrations)

-

Blocking buffer

-

Anti-hapten antibody conjugated to HRP (e.g., anti-digoxigenin-HRP)

-

Fluorescein-tyramide reagent and amplification buffer

-

Hydrogen peroxide

-

Wash buffer (e.g., PBST)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Sample Preparation and Permeabilization:

-

Prepare and fix cells or tissue sections according to standard protocols.

-

Permeabilize the sample to allow probe entry. This may involve treatment with a detergent like Triton X-100 or an enzyme like Proteinase K. The specific conditions need to be optimized.

-

-

Hybridization:

-

Apply the hybridization buffer containing the hapten-labeled probe to the sample.

-

Denature the probe and target nucleic acid by heating, followed by an overnight incubation at the appropriate hybridization temperature.

-

-

Post-Hybridization Washes:

-

Perform a series of stringent washes to remove unbound and non-specifically bound probes. The temperature and salt concentration of the wash buffers will determine the stringency.

-

-

Blocking:

-

Incubate the sample in blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

-

-

HRP Conjugate Incubation:

-

Incubate the sample with an anti-hapten antibody conjugated to HRP (e.g., anti-digoxigenin-HRP) for 1-2 hours at room temperature.

-

-

Fluorescein-Tyramide Signal Amplification:

-

Wash the sample thoroughly with wash buffer.

-

Perform the tyramide signal amplification reaction as described in the IHC protocol (Step 7).

-

-

Counterstaining, Mounting, and Imaging:

-

Proceed with counterstaining, mounting, and imaging as described in the IHC protocol (Steps 8 and 9).

-

Troubleshooting and Considerations

-

High Background: This can be caused by endogenous peroxidase activity, non-specific antibody binding, or excessive tyramide deposition. Ensure thorough peroxidase quenching, use an appropriate blocking buffer, and optimize the tyramide incubation time.[12][13]

-

Weak or No Signal: This may be due to inefficient antigen retrieval, low primary antibody concentration, or inactive HRP enzyme. Optimize antigen retrieval conditions, titrate the primary antibody, and ensure the HRP conjugate and hydrogen peroxide are active.[12]

-

Photobleaching: Fluorescein is susceptible to photobleaching. Use an antifade mounting medium, minimize exposure to excitation light, and consider using more photostable fluorophores for prolonged imaging sessions.[6][15]

Conclusion

The development of catalyzed reporter deposition with fluorescein-labeled tyramide has been a pivotal advancement in molecular detection techniques. Its ability to dramatically amplify signals has empowered researchers to visualize and quantify low-abundance targets with unprecedented sensitivity. While the field continues to evolve with the introduction of even more robust fluorophores and advanced multiplexing strategies, the foundational principles of fluorescein-CARD remain a cornerstone of modern IHC and FISH, enabling deeper insights into cellular function and disease pathology.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. uab.edu [uab.edu]

- 3. biotium.com [biotium.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 9. A protocol for multiplex immunofluorescence staining with a fluorescent tyramide signal amplification system, FT-GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A manual multiplex immunofluorescence method for investigating neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New tyramide signal amplification (TSA) reagents and methods to expand applications | Explore Technologies [techfinder.stanford.edu]

- 12. lumiprobe.com [lumiprobe.com]

- 13. akoyabio.com [akoyabio.com]

- 14. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enzymatic Reaction of Horseradish Peroxidase with Fluorescein Tyramide for High-Sensitivity Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic reaction between Horseradish Peroxidase (HRP) and fluorescein (B123965) tyramide, a cornerstone of modern high-sensitivity immunoassays. This technology, known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD), offers a powerful method for detecting low-abundance targets in a variety of applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[1][2][3]

Core Principles of the HRP-Fluorescein Tyramide Reaction

The fundamental principle of TSA lies in the ability of HRP to catalytically activate fluorescein-labeled tyramide molecules in the presence of hydrogen peroxide (H₂O₂).[3] This activation transforms the relatively stable tyramide into a highly reactive, short-lived radical.[3][4] These tyramide radicals then covalently bind to electron-rich moieties, primarily tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.[1][2][3] This localized deposition of numerous fluorescein molecules results in a significant amplification of the fluorescent signal at the target site.[1][2]

This enzyme-mediated amplification can enhance detection sensitivity by up to 100-fold or more compared to conventional methods, enabling the visualization of low-abundance proteins and nucleic acid sequences that would otherwise be undetectable.[1][5]

Signaling Pathway and Mechanism of Action

The enzymatic cascade of the HRP-fluorescein tyramide reaction can be broken down into several key steps. The following diagram illustrates this signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters often considered when designing and optimizing a TSA experiment. These values are indicative and may require empirical optimization for specific applications.

| Parameter | Typical Range | Notes |

| Primary Antibody Dilution | 1:500 - 1:10,000 | Can often be diluted 2 to 50-fold more than in conventional immunofluorescence.[6] |

| HRP-conjugated Secondary Antibody Dilution | 1:100 - 1:500 | Titration is recommended to find the optimal balance between signal and background. |

| Fluorescein Tyramide Stock Solution | 1-10 mg/mL in DMSO | Store in small aliquots at -20°C, protected from light.[6] |

| This compound Working Solution Dilution | 1:50 - 1:200 from stock | The optimal dilution should be determined experimentally.[6][7] |

| Hydrogen Peroxide (H₂O₂) Concentration | 0.0015% - 0.003% | High concentrations can damage tissue and inactivate HRP.[6][8][9] |

| Tyramide Incubation Time | 5 - 15 minutes | Longer incubation times can increase signal but may also elevate background.[6][8][10] |

| Signal Amplification Fold | Up to 100-fold or more | Compared to conventional avidin-biotin complex (ABC) methods.[1][5][11] |

Table 1: Key Quantitative Parameters for TSA with this compound

Detailed Experimental Protocol

This protocol provides a generalized workflow for TSA in immunohistochemistry. Optimization of incubation times, antibody concentrations, and buffer compositions is crucial for successful staining.

Reagents and Buffers

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Tris-Buffered Saline with Tween 20 (TBST): For wash steps.

-

Antigen Retrieval Buffer: e.g., 10 mM Sodium Citrate, pH 6.0.[12]

-

Peroxidase Quenching Solution: e.g., 3% Hydrogen Peroxide in PBS.[12]

-

Blocking Buffer: e.g., 1% BSA in PBS.[13]

-

Primary Antibody: Specific to the target of interest.

-

HRP-conjugated Secondary Antibody: Specific to the host species of the primary antibody.

-

This compound Stock Solution: In DMSO.[6]

-

Amplification Buffer: Provided with most commercial TSA kits.[9]

-

Hydrogen Peroxide (30% stock)

-

Nuclear Counterstain: e.g., DAPI.

-

Mounting Medium

Experimental Workflow

The following diagram outlines the major steps in a typical TSA-based IHC experiment.

Step-by-Step Procedure

-

Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections through a series of xylene and graded ethanol (B145695) washes.[12]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at a sub-boiling temperature.[12]

-

Endogenous Peroxidase Quenching: Incubate sections in peroxidase quenching solution to block the activity of endogenous peroxidases, which can cause non-specific background signal.[6]

-

Blocking: Incubate sections in blocking buffer to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Apply the primary antibody diluted in blocking buffer and incubate, typically for 60 minutes at room temperature or overnight at 4°C.[14]

-

Washing: Wash slides thoroughly with TBST.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 30-60 minutes at room temperature.[12]

-

Washing: Wash slides thoroughly with TBST.

-

Tyramide Signal Amplification:

-

Prepare the tyramide working solution by diluting the this compound stock into the amplification buffer containing the appropriate concentration of H₂O₂. This solution should be prepared fresh and protected from light.[6][9]

-

Apply the tyramide working solution to the sections and incubate for 5-10 minutes at room temperature.[6]

-

-

Washing: Wash slides thoroughly with TBST.

-

Counterstaining: If desired, incubate with a nuclear counterstain like DAPI.

-

Final Washes and Mounting: Perform final washes and mount the slides with an appropriate mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for fluorescein (Excitation/Emission ~494/517 nm).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| High Background | Endogenous peroxidase activity not fully quenched. | Increase incubation time or H₂O₂ concentration in the quenching step.[6] |

| Non-specific antibody binding. | Optimize blocking conditions (time, reagent) and antibody concentrations.[13] | |

| Tyramide concentration too high or incubation too long. | Titrate tyramide concentration and reduce incubation time.[10] | |

| Weak or No Signal | Suboptimal primary antibody concentration. | Titrate primary antibody to determine the optimal concentration.[8] |

| Inefficient antigen retrieval. | Optimize antigen retrieval method (buffer, time, temperature). | |

| Inactive HRP enzyme. | Ensure buffers are free of HRP inhibitors like sodium azide.[6] | |

| Insufficient tyramide incubation. | Increase tyramide incubation time.[10] | |

| Signal Diffusion/Blurry Signal | Tyramide incubation time is too long, allowing radicals to diffuse. | Shorten the tyramide incubation time.[10] |

Table 2: Troubleshooting Common Issues in TSA

Conclusion

The enzymatic reaction of HRP with this compound is a robust and highly sensitive technique that has become indispensable for the detection of low-abundance biomolecules. By understanding the core principles, optimizing quantitative parameters, and following a meticulous experimental protocol, researchers can significantly enhance the quality and sensitivity of their immunoassays. This guide provides the foundational knowledge for the successful implementation and troubleshooting of TSA-based methodologies in a research and drug development setting.

References

- 1. biotium.com [biotium.com]

- 2. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 3. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]

- 4. Tyramide Signal Amplification [biosyn.com]

- 5. biotium.com [biotium.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ccr.cancer.gov [ccr.cancer.gov]

- 8. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 13. uab.edu [uab.edu]

- 14. youtube.com [youtube.com]

Fluorescein Tyramide: A Deep Dive into Stability and Photobleaching for Advanced Cellular Imaging

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core stability and photobleaching characteristics of fluorescein (B123965) tyramide, a widely utilized reporter in tyramide signal amplification (TSA) for enhanced detection of low-abundance targets in cellular and tissue imaging. This document provides a thorough examination of its photophysical properties, detailed experimental protocols, and visualizations of key processes to empower researchers in optimizing their imaging workflows and ensuring data reproducibility.

Introduction to Fluorescein Tyramide and Tyramide Signal Amplification (TSA)

This compound is a fluorescent probe that serves as a substrate for horseradish peroxidase (HRP) in the powerful signal amplification technique known as Tyramide Signal Amplification (TSA), or Catalyzed Reporter Deposition (CARD).[1][2] This method dramatically enhances the sensitivity of immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (FISH) by enzymatically depositing a high density of fluorophores at the site of interest.[2][3][4] The core principle of TSA involves the HRP-catalyzed conversion of the tyramide conjugate into a highly reactive, short-lived radical that covalently binds to adjacent tyrosine residues on proteins.[2][3] This localized deposition results in a significant increase in the fluorescent signal, enabling the detection of targets that are otherwise difficult to visualize.[2][3]

Quantitative Photophysical and Chemical Properties

Understanding the inherent photophysical and chemical characteristics of this compound is paramount for designing robust imaging experiments and interpreting the resulting data. The following tables summarize key quantitative parameters.

| Property | Value | References |

| Excitation Maximum (λex) | 492 - 494 nm | [3][5][6][7] |

| Emission Maximum (λem) | 514 - 517 nm | [3][5][6][7] |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.79 - 0.95 | [8] |

| Fluorescence Lifetime (τ) | ~4.1 ns | [9][10] |

| Molecular Weight | ~495.49 g/mol | [3][5] |

| Stability and Photobleaching Characteristics | |

| Chemical Stability | This compound stock solutions, when reconstituted in DMSO, are generally stable for at least 3 months when stored protected from light at -20°C.[1][11] Working solutions should be prepared fresh for optimal performance.[3] |

| Photobleaching | Fluorescein and its derivatives are known to be susceptible to photobleaching upon prolonged or intense light exposure.[12][13] An average fluorescein molecule emits between 30,000 and 40,000 photons before irreversible photodestruction.[13][14] The photobleaching process is often non-exponential and influenced by factors such as light intensity, oxygen concentration, and the local chemical environment.[12][13] The use of antifade mounting media is highly recommended to mitigate photobleaching.[15] |

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and practical application of this compound, the following diagrams illustrate the TSA signaling pathway and a typical experimental workflow for its use in immunofluorescence.

Detailed Experimental Protocols

The successful application of this compound hinges on meticulous experimental execution. Below are detailed protocols for a typical immunofluorescence experiment and for assessing photostability.

Protocol for Immunofluorescence Staining with this compound Signal Amplification

This protocol is a general guideline and may require optimization for specific cell types, tissues, and antibodies.

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Normal Goat Serum in PBST)

-

Primary Antibody (specific to the target of interest)

-

HRP-conjugated Secondary Antibody (specific to the primary antibody host species)

-

This compound Stock Solution (e.g., 1-5 mM in DMSO)

-

Amplification Buffer (e.g., Tris Buffer, pH 7.4)

-

Hydrogen Peroxide (H₂O₂) (30% stock)

-

Antifade Mounting Medium

-

Microscope slides and coverslips

Procedure:

-

Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature. Rinse three times with PBS.

-

Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes at room temperature. Rinse three times with PBS.

-

Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration and incubate overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing steps as in step 5.

-

Tyramide Signal Amplification: a. Prepare the Tyramide Working Solution immediately before use by diluting the this compound Stock Solution (e.g., 1:50 to 1:100) in Amplification Buffer containing a final concentration of 0.0015-0.003% H₂O₂.[3][12][16] b. Incubate the sample with the Tyramide Working Solution for 5-10 minutes at room temperature, protected from light.[3][12]

-

Final Washes: Wash three times with PBST for 5 minutes each. A final rinse with distilled water can help remove residual salts.

-

Mounting: Carefully mount the coverslip onto the slide using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~517 nm).

Protocol for Quantitative Assessment of Photobleaching

This protocol describes a method to quantify the photostability of this compound-stained samples using a confocal laser scanning microscope.

Equipment and Software:

-

Confocal Laser Scanning Microscope with a 488 nm laser line.

-

Image analysis software (e.g., ImageJ/Fiji, Zen, LAS X).

Procedure:

-

Sample Preparation: Prepare a slide with cells or tissue stained with this compound as described in Protocol 4.1.

-

Microscope Setup: a. Select an objective with appropriate magnification (e.g., 40x or 63x oil immersion). b. Set the excitation laser (e.g., 488 nm) to a fixed power level that provides a good initial signal without immediate saturation of the detector. c. Set the detector gain and offset to optimize the dynamic range of the initial image.

-

Image Acquisition for Photobleaching Curve: a. Select a region of interest (ROI) with clear and representative staining. b. Acquire a time-lapse series of images of the same ROI. Use a consistent scan speed and image dimensions. Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant signal decay (e.g., 5-10 minutes). c. It is crucial to keep all acquisition parameters (laser power, gain, pinhole size, etc.) constant throughout the time-lapse acquisition.[17]

-

Data Analysis: a. Open the time-lapse image series in image analysis software. b. Define one or more ROIs within the stained structures and a background ROI in an area with no staining. c. For each time point, measure the mean fluorescence intensity within the signal ROIs and the background ROI. d. Correct the signal intensity at each time point by subtracting the mean background intensity. e. Normalize the corrected intensity values to the initial intensity (at time zero). f. Plot the normalized fluorescence intensity as a function of time or number of scans. g. From this photobleaching curve, the half-life (the time at which the fluorescence intensity drops to 50% of its initial value) can be determined.

Conclusion

This compound remains a valuable tool for signal amplification in fluorescence microscopy, offering significant sensitivity enhancement for the detection of low-abundance targets. However, its susceptibility to photobleaching necessitates careful experimental design and execution. By understanding its quantitative photophysical properties and employing optimized protocols, researchers can harness the power of this compound-based TSA while ensuring the acquisition of reliable and reproducible high-quality images. The use of antifade reagents and minimizing light exposure are critical strategies to preserve the fluorescent signal and enable accurate quantitative analysis. Newer, more photostable fluorophore-tyramide conjugates are also available and may offer advantages in demanding imaging applications.[3][5][8]

References

- 1. akoyabio.com [akoyabio.com]

- 2. interchim.fr [interchim.fr]

- 3. biotium.com [biotium.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lsa.umich.edu [lsa.umich.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. This compound | AAT Bioquest [aatbio.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mdpi.com [mdpi.com]

- 11. ccr.cancer.gov [ccr.cancer.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

- 14. Photobleaching [evidentscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence Correlation Spectroscopy with Photobleaching Correction in Slowly Diffusing Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]

Unlocking Low-Abundance Biomarkers: A Technical Guide to Tyramide Signal Amplification

For researchers, scientists, and drug development professionals, the detection of low-abundance protein and nucleic acid targets is a persistent challenge. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), offers a powerful solution, dramatically enhancing signal intensity in immunoassays and in situ hybridization. This in-depth guide provides a comprehensive overview of the core concepts of TSA, detailed experimental protocols, and quantitative comparisons to empower researchers to effectively implement this sensitive detection methodology.

At its core, TSA is an enzyme-mediated detection method that significantly amplifies the signal at the site of a target molecule.[1][2] This technique relies on the catalytic activity of horseradish peroxidase (HRP) to covalently deposit a multitude of labeled tyramide molecules in the immediate vicinity of the target, leading to a substantial increase in signal intensity—reportedly up to 100-fold greater than conventional methods like the avidin-biotin complex (ABC) technique.[3][4][5] This heightened sensitivity allows for the reliable detection of proteins and nucleic acids that are often undetectable with standard immuno-based assays.[6]

The Core Principle: A Cascade of Amplification

The mechanism of TSA is a multi-step enzymatic cascade. It begins with standard immunolabeling procedures to localize HRP to the target of interest. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived radical intermediate.[2][7] This activated tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[1][8] This rapid and localized deposition of numerous fluorophore- or hapten-labeled tyramide molecules results in a significant accumulation of the reporter at the target site, leading to a dramatically amplified signal.[4]

Key Advantages for Robust Research

The adoption of TSA offers several key advantages for researchers:

-

Enhanced Sensitivity: The most significant benefit of TSA is its ability to detect low-abundance targets that are often missed with conventional techniques.[3][7]

-

Conservation of Primary Antibodies: Due to the significant signal amplification, TSA protocols often allow for a substantial reduction in the concentration of the primary antibody, sometimes by as much as 2- to 50-fold, which can be a considerable cost-saving measure for precious reagents.[8][9]

-

Improved Signal-to-Noise Ratio: By enabling the use of more dilute primary antibodies, TSA can help to reduce non-specific background staining, leading to a cleaner signal and more reliable data.[8]

-

Compatibility with Multiplexing: TSA is highly amenable to multiplex immunofluorescence (mIF), allowing for the simultaneous detection of multiple targets on a single tissue section. This is achieved through sequential rounds of antibody labeling and tyramide deposition, with the covalent nature of the tyramide bond allowing for the stripping of antibodies from the previous round without affecting the deposited signal.[3][10]

Quantitative Signal Enhancement

The amplification power of TSA has been documented in various studies. While the exact fold-increase can vary depending on the target, antibody, and tissue type, the enhancement is consistently significant.

| Parameter | Conventional Immunofluorescence | Tyramide Signal Amplification (TSA) | Reference |

| Primary Antibody Dilution | Standard Concentration (e.g., 1:100 - 1:1000) | 2- to 50-fold more dilute than standard | [8] |

| Signal Amplification | Baseline | Up to 100-fold increase | [3][5] |

| Sensitivity Enhancement | Standard | 2-3 logs increase | [11] |

| Detection of Low-Abundance Targets | Often below detection limit | Enables detection of low-level expression | [12][13] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for implementing TSA in immunohistochemistry (IHC) and immunocytochemistry (ICC). It is crucial to note that optimization of antibody concentrations, incubation times, and tyramide dilution is essential for achieving the best results with a specific experimental system.[11]

Immunohistochemistry (IHC) Protocol with TSA

-

Deparaffinization and Rehydration:

-

Incubate slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in deionized water.[1]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating in a microwave or pressure cooker.[3]

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Quenching:

-

Blocking:

-